1,2-Dichloro-3-methyl-5-nitrobenzene

説明

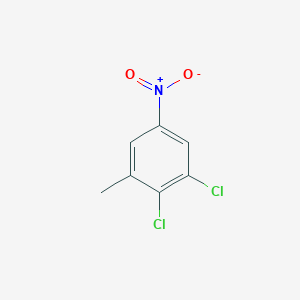

1,2-Dichloro-3-methyl-5-nitrobenzene is a chlorinated aromatic compound featuring a benzene ring substituted with two chlorine atoms at positions 1 and 2, a methyl group at position 3, and a nitro group at position 5. Its molecular formula is C₇H₄Cl₂NO₂, and it is commercially available in varying quantities (e.g., 1g, 100mg) as listed in supplier catalogs .

特性

IUPAC Name |

1,2-dichloro-3-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHGUGAVEICYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289778 | |

| Record name | 1,2-Dichloro-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51719-46-1 | |

| Record name | 1,2-Dichloro-3-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51719-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving nitration and chlorination reactions. The typical synthetic route includes:

Chlorination: The chlorination of the benzene ring can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

化学反応の分析

Types of Reactions

1,2-Dichloro-3-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine and nitro), the compound is less reactive towards electrophilic aromatic substitution compared to benzene.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Chlorination: Chlorine gas and iron(III) chloride.

Reduction: Tin(II) chloride or iron powder in acidic conditions.

Nucleophilic Substitution: Sodium hydroxide or sodium alkoxide.

Major Products Formed

Reduction: 1,2-Dichloro-3-methyl-5-aminobenzene.

Nucleophilic Substitution: 1,2-Dihydroxy-3-methyl-5-nitrobenzene or 1,2-Dialkoxy-3-methyl-5-nitrobenzene.

科学的研究の応用

Organic Synthesis

Precursor in Chemical Reactions

1,2-Dichloro-3-methyl-5-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, leading to the formation of more complex molecules. It is often utilized in the synthesis of pharmaceuticals and agrochemicals.

Example Reaction Pathways

The compound can undergo reactions such as:

- Nucleophilic Aromatic Substitution : The presence of the nitro group enhances electrophilicity, making the aromatic ring susceptible to nucleophilic attack.

- Reduction Reactions : It can be reduced to form amines or other functional groups, which are valuable in drug development.

Toxicological Studies

Health Impact Assessments

Research has indicated that compounds similar to this compound exhibit toxic effects on biological systems. Toxicological profiles have been developed to assess risks associated with exposure to chlorinated nitrobenzenes.

Case Studies

A study highlighted the acute toxicity of related compounds, noting that exposure can lead to hematological changes and potential carcinogenic effects. For instance, chronic exposure to similar nitrobenzene derivatives has been linked to methemoglobinemia and other hematological disorders .

Antimicrobial Properties

There is ongoing research into the antimicrobial properties of chlorinated aromatic compounds. Preliminary studies suggest that derivatives of this compound may exhibit moderate antibacterial activity against certain pathogens.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

This suggests potential applications in developing new antibacterial agents .

Environmental Studies

Environmental Impact Assessments

Research into the environmental fate of chlorinated compounds like this compound indicates their persistence in soil and water systems. Studies have shown that these compounds can undergo microbial degradation, but their breakdown products may still pose ecological risks.

作用機序

The mechanism of action of 1,2-Dichloro-3-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.

類似化合物との比較

Positional Isomers of Dichloro-Nitrobenzenes

Structural analogs differ in substituent positions, significantly altering electronic and steric properties:

Key Findings :

Halogen-Substituted Nitrobenzenes

Variation in halogen type and number modifies toxicity and reactivity:

Key Findings :

- Fluorinated analogs (e.g., 1-Fluoro-3-nitrobenzene) exhibit higher polarity due to fluorine’s electronegativity but lack the steric bulk of methyl groups .

- Dichloro analogs without methyl groups (e.g., 1,3-Dichloro-5-nitrobenzene) are more reactive in nucleophilic substitutions due to reduced steric hindrance .

Methyl-Substituted Nitrobenzenes

Methyl groups influence solubility and stability:

Key Findings :

Trifluoromethyl-Substituted Analogs

Trifluoromethyl groups introduce strong electron-withdrawing effects:

Key Findings :

- Trifluoromethyl groups (CF₃) in analogs like 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene drastically increase electron-withdrawing effects, making them more reactive in aromatic substitutions than methyl-containing compounds .

生物活性

1,2-Dichloro-3-methyl-5-nitrobenzene is an aromatic compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article reviews the chemical properties, biological effects, and relevant research findings concerning this compound.

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 202.03 g/mol

The compound features two chlorine atoms, a methyl group, and a nitro group attached to a benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo reduction to form amino derivatives, which may interact with cellular components. The chlorine atoms can participate in electrophilic substitution reactions, potentially leading to the formation of reactive intermediates that can affect various biochemical pathways.

Toxicological Studies

Research indicates that this compound exhibits toxicity in various biological systems. The following findings summarize its toxicological profile:

- Acute Toxicity : In animal studies, the compound demonstrated significant acute toxicity with reported LD50 values ranging from 625 to 950 mg/kg in rats, indicating moderate toxicity upon oral exposure .

- Chronic Effects : Repeated exposure studies have shown effects on the hematological system, including methaemoglobinaemia and changes in blood parameters. The NOAEL (No Observed Adverse Effect Level) was determined to be 4 mg/kg bw/day based on subchronic oral studies .

Mutagenicity and Carcinogenicity

This compound has been evaluated for its mutagenic potential:

- Mutagenicity Tests : In vitro studies using Salmonella typhimurium indicated mutagenic activity under certain conditions. However, no mutagenic effects were observed in mammalian cells (CHO cells) under similar testing protocols .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Pharmacokinetics : A study assessing pharmacokinetic properties indicated that the compound is orally bioavailable in rodents, suggesting potential for systemic effects upon ingestion .

- Environmental Impact : Investigations into groundwater contamination revealed that compounds similar to this compound could affect microbial communities and biogeochemical cycles in contaminated sites .

- Industrial Applications : The compound is utilized as an intermediate in the synthesis of dyes and agrochemicals. Its interactions with biological systems are critical for understanding both its utility and potential risks in industrial applications.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Acute Toxicity | LD50 values range from 625 to 950 mg/kg in rats |

| Chronic Toxicity | Hematological effects observed; NOAEL of 4 mg/kg bw/day |

| Mutagenicity | Positive results in Salmonella assays; negative in mammalian cell tests |

| Environmental Impact | Potential effects on microbial communities in contaminated environments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。